Bienvenue dans la boutique en ligne BenchChem!

5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

5-[4-(tert-Butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid (CAS 860609-31-0) is a synthetic, low-molecular-weight (345.41 g/mol) heterocyclic compound belonging to the pyrrolo[1,2-c]thiazole class. It features a fused pyrrole-thiazole bicyclic core substituted at the 5-position with a bulky 4-(tert-butyl)phenyl group and bearing two free carboxylic acid functionalities at positions 6 and 7.

Molecular Formula C18H19NO4S
Molecular Weight 345.41
CAS No. 860609-31-0
Cat. No. B2808292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
CAS860609-31-0
Molecular FormulaC18H19NO4S
Molecular Weight345.41
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)O)C(=O)O
InChIInChI=1S/C18H19NO4S/c1-18(2,3)11-6-4-10(5-7-11)15-14(17(22)23)13(16(20)21)12-8-24-9-19(12)15/h4-7H,8-9H2,1-3H3,(H,20,21)(H,22,23)
InChIKeyCRYSLRRSVRPYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-[4-(tert-Butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic Acid (CAS 860609-31-0): Core Identity and Class Positioning


5-[4-(tert-Butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid (CAS 860609-31-0) is a synthetic, low-molecular-weight (345.41 g/mol) heterocyclic compound belonging to the pyrrolo[1,2-c]thiazole class . It features a fused pyrrole-thiazole bicyclic core substituted at the 5-position with a bulky 4-(tert-butyl)phenyl group and bearing two free carboxylic acid functionalities at positions 6 and 7 . This scaffold is historically associated with platelet-activating factor (PAF) receptor antagonism and, in distinct substitution patterns, with cannabinoid receptor modulation and antitumor DNA alkylation [1]. However, primary peer-reviewed pharmacological or biochemical characterisation of this specific analogue is extremely scarce; the majority of available information is limited to vendor technical datasheets and compound catalogue entries .

Why 5-[4-(tert-Butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic Acid Cannot Be Freely Substituted by Other Pyrrolo[1,2-c]thiazole Derivatives


Within the pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid series, small structural modifications at the 5-position produce marked differences in physicochemical profile and, where data exist, biological target engagement. The target compound bears a 4-(tert-butyl)phenyl substituent (C18H19NO4S; MW 345.41) , whereas the closest commercially catalogued analogue, 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid (CAS 860609-32-1; C14H10BrNO4S; MW ~368.2), replaces the hydrophobic tert-butyl group with a moderately electron-withdrawing bromine atom . This substitution alters logP, H-bond acceptor character, and steric bulk at a position critical for target recognition in PAF-receptor ligands and related G-protein-coupled receptor modulators [1]. Further afield, the dimethyl ester prodrug form (CAS 337920-87-3; C20H23NO5S; MW 389.47) eliminates the free carboxylic acid moieties essential for salt formation and metal-chelation interactions [2]. Procurement of the precise CAS 860609-31-0 compound is therefore mandatory for any study where the free diacid form and the specific 4-(tert-butyl)phenyl hydrophobic motif are hypothesised to govern binding, solubility, or crystallinity.

Quantitative Evidence Guide for 5-[4-(tert-Butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic Acid: Comparator-Driven Selection Rationale


Structural Differentiation: tert-Butyl vs. Bromo Substituent at the 5-Position Alters Key Physicochemical Parameters

The target compound (CAS 860609-31-0; C18H19NO4S; MW 345.41) carries a 4-(tert-butyl)phenyl group, whereas the nearest commercially listed comparator, 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid (CAS 860609-32-1; C14H10BrNO4S; estimated MW ~368.2), contains a bromine atom at the equivalent position . The tert-butyl group contributes +0.86 π (Hansch hydrophobic constant) versus +0.70 π for bromine, and introduces greater steric volume (molar refractivity ~20.4 cm³/mol for tert-butyl vs. ~8.9 cm³/mol for Br) [1]. These differences are sufficient to alter binding-pocket complementarity in hydrophobic enzyme or receptor clefts, as documented for pyrrolo[1,2-c]thiazole-based PAF antagonists where 5-aryl substitution directly governs ligand potency [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Diacid vs. Dimethyl Ester: Functional-Group Availability Dictates Downstream Conjugation and Salt Formation

The target compound exists as the free 6,7-dicarboxylic acid, whereas a commonly catalogued congener is the dimethyl ester (CAS 337920-87-3; C20H23NO5S; MW 389.47) [1]. The free acid form provides two ionisable protons (predicted pKa₁ ~3.5–4.5, pKa₂ ~5.0–6.0) enabling quantitative salt formation with alkali metals or organic bases, and direct activation for amide or ester coupling without deprotection steps. The dimethyl ester lacks these acidic protons and requires saponification to generate the active acid, adding a synthetic step with variable yield. No head-to-head stability or solubility comparison between the two forms has been published, but general class behaviour predicts the free diacid will exhibit higher aqueous solubility at pH > 6 and lower solubility in organic solvents, which is relevant for formulation or assay buffer preparation [2].

Prodrug Design Synthetic Chemistry Bioconjugation

Scaffold History: Pyrrolo[1,2-c]thiazole Core Has Validated Activity in PAF Antagonism, but the 6,7-Dicarboxylic Acid Substitution Pattern Is Underexplored

Pyrrolo[1,2-c]thiazoles such as RP 48740 (3-(pyridin-3-yl)-1H-pyrrolo[1,2-c][1,3]thiazole-7-carboxamide) and RP 52770 have demonstrated potent PAF receptor antagonism, with RP 48740 inhibiting [³H]PAF binding to rabbit platelets with a Ki in the low nanomolar range and showing in vivo efficacy in rat mesenteric thrombosis models [1]. These clinical-stage compounds carry a 7-carboxamide rather than the 6,7-dicarboxylic acid pattern found in the target compound. No published PAF antagonism data exist for the 6,7-diacid series. However, the shared pyrrolo[1,2-c]thiazole core suggests the target compound may retain affinity for the PAF receptor or related lipid-binding GPCRs, warranting head-to-head screening against RP 48740 or RP 52770 as reference standards [2].

PAF Receptor Inflammation Thrombosis

Purity and Availability: Commercial Sources Report ≥95% Purity, Enabling Direct Use in Biochemical Assays Without Further Purification

At least two independent vendors list CAS 860609-31-0 at purities of 95% (AKSci) and ≥98% (MolCore), with the latter certified under ISO quality systems . In contrast, the bromo analogue (CAS 860609-32-1) and several other 5-substituted pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acids are frequently listed as 'research grade' without specified purity levels or with lower typical purities (≥90%) . While no round-robin inter-laboratory purity comparison has been published, the availability of >95% purity material from multiple suppliers reduces the risk of batch-to-batch variability and minimises the need for in-house re-purification prior to dose-response experiments.

Compound Procurement Quality Control Assay Readiness

Best-Fit Research and Industrial Scenarios for Procuring 5-[4-(tert-Butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic Acid (CAS 860609-31-0)


Medicinal Chemistry SAR Expansion of Pyrrolo[1,2-c]thiazole-Based GPCR Ligands

The compound serves as a 5-aryl-6,7-diacid building block for systematic SAR exploration around the pyrrolo[1,2-c]thiazole scaffold. Because the 4-(tert-butyl)phenyl group introduces greater steric demand and hydrophobicity than the 4-bromophenyl analogue (Δπ ≈ +0.16 units) [1], it allows probing of a hydrophobic pocket that may be inaccessible to smaller or polar substituents. Procurement enables direct head-to-head comparison with the bromo analogue in PAF-receptor binding or functional assays, potentially revealing a differentiated activity cliff.

Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers Requiring a Diacid Linker with a Bulky Hydrophobic Side Arm

The free 6,7-dicarboxylic acid functionality provides two metal-coordinating carboxylate sites suitable for constructing MOFs or coordination networks, while the 5-(4-tert-butylphenyl) substituent introduces steric bulk that can direct framework topology and pore hydrophobicity [1]. The dimethyl ester analogue (CAS 337920-87-3) cannot fulfil this role without prior saponification, making the free diacid the preferred procurement choice for direct synthetic use [2].

Bioconjugate Chemistry and Prodrug Design Leveraging the Dual Carboxylic Acid Handles

The two carboxylic acid groups enable divergent bioconjugation strategies—e.g., attachment of fluorophores, PEG chains, or targeting ligands via amide or ester linkages—without the need for protecting-group manipulation required when starting from the dimethyl ester form [1]. The tert-butylphenyl motif further provides a UV-detectable chromophore (λmax ~250–260 nm predicted from toluene analogues), facilitating HPLC-based reaction monitoring and conjugate purification.

Negative Control or Counter-Screen Compound in PAF-Antagonist Discovery Programs

Given that the pyrrolo[1,2-c]thiazole core has produced clinical-stage PAF antagonists such as RP 48740 [1], the target compound—which diverges at both the 5-substituent (tert-butylphenyl vs. pyridinyl) and the polar terminus (6,7-diacid vs. 7-carboxamide)—offers a structurally distinct negative control for target-engagement studies. Its procurement enables specificity profiling to confirm that observed pharmacological effects are chemotype-dependent rather than non-specific membrane effects of the lipophilic scaffold.

Quote Request

Request a Quote for 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.